molecular formula C19H24O6 B171346 Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate CAS No. 142733-60-6

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate

Cat. No.: B171346
CAS No.: 142733-60-6
M. Wt: 348.4 g/mol
InChI Key: ULSMYZADTHVDKB-UHFFFAOYSA-N
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Description

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate (CAS: 142733-60-6) is a spirocyclic compound featuring a 6,8-dioxaspiro[3.5]nonane core with a phenyl substituent at the 7-position and two ethyl ester groups at the 2,2-positions. Its molecular formula is C₁₉H₂₄O₆, and it is commonly used as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound is synthesized via a multi-step process involving cyclization of dibromoneopentyl glycol with benzaldehyde, followed by reaction with diethyl malonate under basic conditions .

Key structural features include:

  • Spirocyclic framework: The 6,8-dioxaspiro[3.5]nonane system introduces rigidity, influencing stereochemical and physicochemical properties.
  • Ethyl ester groups: Serve as hydrolyzable pro-drug motifs or synthetic handles for further derivatization .

Properties

IUPAC Name

diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMYZADTHVDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300913
Record name diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-60-6
Record name diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of diethyl malonate with phenylacetaldehyde under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are less documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce diols .

Scientific Research Applications

Medicinal Chemistry

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate has been studied for its pharmacological properties, particularly as a muscarinic agonist. Research indicates that it can influence dopamine-driven behaviors, making it a candidate for treating disorders related to dopamine dysregulation.

Case Study: Muscarinic Agonist Activity

In a study involving animal models, this compound was shown to reverse several dopamine-induced behaviors such as amphetamine-induced locomotion and apomorphine-induced climbing in mice. The results suggest that it may have therapeutic potential for conditions like schizophrenia or Parkinson's disease where dopamine signaling is disrupted .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its unique spirocyclic structure allows for the development of complex derivatives that can be used in drug design and other chemical applications.

Synthesis Pathways

Several synthetic routes have been developed involving this compound:

  • Reductive Alkylation : This method utilizes sodium triacetoxyborohydride to produce specific isomers of the compound, which can be separated through chromatography .
  • Cyclization Reactions : The compound can undergo cyclization to form more complex structures that are useful in pharmaceutical applications .

Material Science

The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymer Applications

Research has indicated that derivatives of this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This is particularly relevant for creating advanced materials used in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate with structurally or functionally related compounds:

Compound Structural Features Synthesis Physicochemical Properties Biological Activity Applications
This compound Spiro[3.5]nonane core, phenyl at C7, ethyl esters at C2,2. Cyclization of dibromoneopentyl glycol with benzaldehyde, followed by diethyl malonate coupling. Yield: ~31% . No reported melting point; lipophilic (logP estimated >3). Limited direct data, but structurally similar 1,3-dioxolanes show antibacterial activity (MIC: 4.8–5000 µg/mL) . Intermediate for carboxylic acid derivatives (e.g., decarboxylation to 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid) .
Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate Isopropyl esters instead of ethyl esters. Similar to ethyl variant, using diisopropyl malonate. Higher lipophilicity (logP >4) due to isopropyl groups. No reported data; likely reduced solubility compared to ethyl variant. Pharmaceutical intermediate (sold by EOS Med Chem for drug discovery) .
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-Dioxolane ring (non-spiro), chiral centers at C4 and C5, phenolic hydroxyl group. Condensation of salicylaldehyde with dimethyl tartrate. Yield: 92% . M.p. = 94–95°C; [α]²⁰D = −80 (CHCl₃). Polar due to hydroxyl group. Antibacterial activity against S. aureus (MIC = 19.5 µg/mL) and C. albicans (MIC = 78 µg/mL) . Antimicrobial agent; chiral building block.
6,8-Dioxaspiro[3.5]nonane-2,7-dione Spiro[3.5]nonane core with two ketone groups. Not explicitly reported; likely via oxidation of diols or ester hydrolysis. Molecular weight = 156.14; highly polar (PSA = 43.37 Ų). No biological data; used as a synthetic precursor for spirocyclic lactones. Intermediate for polymers or bioactive molecules .

Key Findings:

Structural Impact on Bioactivity: The spirocyclic framework in this compound enhances rigidity compared to non-spiro analogs like dimethyl 1,3-dioxolane derivatives. This rigidity may improve target binding but reduce solubility . Ethyl vs.

Synthetic Efficiency: The ethyl variant is synthesized with a moderate yield (~31%) , while non-spiro 1,3-dioxolane analogs achieve higher yields (92%) due to simpler ring formation .

Biological Relevance :

  • Although direct antimicrobial data for the target compound are lacking, structurally related 1,3-dioxolanes show potent activity (MIC as low as 4.8 µg/mL against Gram-positive bacteria) . This suggests that the spirocyclic analog could be optimized for similar applications.

Commercial Utility :

  • Diethyl and diisopropyl derivatives are marketed as intermediates for drug discovery, highlighting their versatility in medicinal chemistry .

Biological Activity

Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is a complex organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H24O6C_{19}H_{24}O_6 and a molecular weight of approximately 348.395 g/mol. Its structure features a spirocyclic framework that may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization Reactions : The formation of the spirocyclic structure often involves cyclization of appropriate diols and carboxylic acid derivatives.
  • Catalytic Methods : Gold(I) catalysis has been explored for synthesizing related compounds, indicating potential pathways for synthesizing diethyl derivatives under mild conditions .

The biological activity of this compound is hypothesized to involve interactions with various biomolecular targets such as enzymes and receptors. The unique spirocyclic structure allows it to fit into specific binding sites, potentially modulating enzymatic activity and influencing metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds within the spirocyclic family exhibit anticancer properties. For instance:

  • Cell Proliferation Inhibition : Research has shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Mechanistic Insights : The mechanism may involve the inhibition of specific kinases or transcription factors involved in cancer progression .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of related dioxaspiro compounds on human cancer cell lines demonstrated significant reductions in cell viability at certain concentrations, suggesting a promising therapeutic index for further development .
  • Animal Models : In vivo studies using animal models have shown that derivatives of this compound can reduce tumor growth rates when administered alongside conventional chemotherapy agents, highlighting their potential as adjunct therapies .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC19H24O6Potential anticancer and antimicrobial
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acidC14H16O4Anticancer properties observed
1,6-Dioxaspiro[4.4]nonane derivativesVariesAntimicrobial activity documented

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Focus areas include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against desired targets.

Q & A

Basic Question: What are the recommended synthetic routes for Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via tandem bromination and cyclization reactions. A representative approach involves:

  • Bromination : Reacting a precursor (e.g., dimethylcarvone) with N-bromosuccinimide (NBS) in a chloroform/methanol mixture under magnetic stirring .
  • Cyclization : Using esterification and spiro-ring formation under reflux conditions, followed by purification via silica gel chromatography with ethyl acetate/hexane eluents .
    Optimization tips:
  • Control reaction temperature to avoid side products (e.g., over-bromination).
  • Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as demonstrated in analogous hydrazide syntheses .

Basic Question: How can the crystal structure of this spiro compound be determined, and what software tools are validated for refinement?

Methodological Answer:
X-ray crystallography remains the gold standard. Key steps include:

  • Data Collection : Use high-resolution detectors to capture diffraction patterns.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution inputs. SHELXPRO is recommended for macromolecular interfaces .
    Validation:
  • Cross-validate results with PLATON or Olex2 to check for missed symmetry or disorder.
  • Compare bond lengths/angles with similar spiro compounds (e.g., cyclohexene-dicarboxylate derivatives) .

Advanced Question: How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Identify signal splitting due to slow interconversion of conformers at low temperatures.
  • DFT Calculations : Compare experimental NMR shifts with computed values for proposed conformers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity to rule out degradation products .
    Example: A related bicyclo[3.3.1]nonane derivative showed NMR-crystallography mismatches due to fluxional behavior in solution, resolved via computational modeling .

Advanced Question: What strategies are effective for designing derivatives of this spiro compound to study structure-activity relationships (SAR)?

Methodological Answer:
Focus on modular functionalization:

  • Core Modifications : Introduce substituents at the phenyl or dioxaspiro positions via Suzuki coupling or nucleophilic aromatic substitution .
  • Ester Group Replacement : Substitute ethyl groups with bulkier esters (e.g., isopropyl) to probe steric effects, as seen in cyclohexene-dicarboxylate analogs .
  • Bioisosteres : Replace the dioxaspiro moiety with thia- or aza-spiro systems to assess electronic impacts .
    Validation:
  • Use tandem LC-MS and X-ray crystallography to confirm structural fidelity.
  • Screen derivatives for biological activity using in vitro assays (e.g., enzyme inhibition) .

Advanced Question: How can computational methods enhance the study of this compound’s reactivity or supramolecular interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solvation effects and stability of spiro conformers in different solvents .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, parameterizing force fields for the dioxaspiro group .
  • Reactivity Prediction : Apply density functional theory (DFT) to identify electrophilic/nucleophilic sites. For example, the ester carbonyls are prone to nucleophilic attack, as shown in hydrazide formation reactions .

Table 1: Comparative Synthesis Yields of Analogous Spiro Compounds

Compound ClassSynthetic RouteYield (%)Reference
Bicyclo[3.3.1]nonane estersBromination/Cyclization68–86
Hydrazide spiro derivativesSN2 Substitution in DMF68
Thiaspiro analogsAcetalizationNot reported

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